molecular formula C13H10ClNO B186327 (4-Chlorobenzylidene)(phenyl)azane oxide CAS No. 5909-74-0

(4-Chlorobenzylidene)(phenyl)azane oxide

Cat. No. B186327
CAS RN: 5909-74-0
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorobenzylidene)(phenyl)azane oxide, also known as CBAPO, is a chemical compound with the molecular formula C14H10ClN2O. It is a yellow crystalline solid that has been used in various scientific research applications. CBAPO is known for its ability to act as a radical scavenger and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

(4-Chlorobenzylidene)(phenyl)azane oxide acts as a radical scavenger by donating an electron to free radicals, which neutralizes their harmful effects. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
(4-Chlorobenzylidene)(phenyl)azane oxide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species, which are involved in the development of various diseases. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Chlorobenzylidene)(phenyl)azane oxide in lab experiments is its ability to act as a radical scavenger, which can help to reduce oxidative stress in cells. However, one limitation is that it can be difficult to obtain pure samples of (4-Chlorobenzylidene)(phenyl)azane oxide, which can make it challenging to conduct experiments.

Future Directions

There are several future directions for the study of (4-Chlorobenzylidene)(phenyl)azane oxide. One area of research is the development of new drugs that are based on the structure of (4-Chlorobenzylidene)(phenyl)azane oxide. Another area of research is the investigation of the potential use of (4-Chlorobenzylidene)(phenyl)azane oxide in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-Chlorobenzylidene)(phenyl)azane oxide and its potential side effects.

Scientific Research Applications

(4-Chlorobenzylidene)(phenyl)azane oxide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have antioxidant properties and can act as a radical scavenger, which makes it a potential candidate for the development of new drugs.

properties

CAS RN

5909-74-0

Product Name

(4-Chlorobenzylidene)(phenyl)azane oxide

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10-

InChI Key

JYXDRMQUJFWNKR-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]

SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-phenylhydroxylamine (0.052 mole) was dissolved in ether (20 cc). This solution was treated with N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline (13.8 g.) dissolved in ether (50 cc). After 15 min., white crystals had begun to form. Filtration and washing with ether gave α-p-chlorophenyl-N-phenylnitrone.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Cc1cc(Cl)ccc1N=Cc1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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